molecular formula C12H10N6 B12875678 6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine

6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine

Cat. No.: B12875678
M. Wt: 238.25 g/mol
InChI Key: VRIUAJXYRQKPTR-UHFFFAOYSA-N
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Description

6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyrazine ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine typically involves the reaction of pyrazine derivatives with pyrazole and pyridine derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an attractive method for synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Pd/C under hydrogen gas.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines.

Scientific Research Applications

6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)pyridin-2-amine is unique due to the combination of pyrazine, pyrazole, and pyridine rings in its structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N6

Molecular Weight

238.25 g/mol

IUPAC Name

6-(3-pyrazin-2-ylpyrazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C12H10N6/c13-11-2-1-3-12(16-11)18-7-4-9(17-18)10-8-14-5-6-15-10/h1-8H,(H2,13,16)

InChI Key

VRIUAJXYRQKPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC(=N2)C3=NC=CN=C3)N

Origin of Product

United States

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